molecular formula C14H11N3O4 B12473317 N-(4-carbamoylphenyl)-3-nitrobenzamide

N-(4-carbamoylphenyl)-3-nitrobenzamide

Cat. No.: B12473317
M. Wt: 285.25 g/mol
InChI Key: XBNNPAVXYFLWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-carbamoylphenyl)-3-nitrobenzamide is an organic compound with a molecular formula of C14H11N3O4 It is a derivative of benzamide, featuring both a carbamoyl group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoyl amide under controlled conditions . This reaction forms the desired amide bond, resulting in the formation of this compound. The reaction is usually carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial production, the synthesis process is optimized to improve yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product. Industrial methods may involve the use of safer and more cost-effective solvents and reagents to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other nucleophiles.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis may involve sodium hydroxide.

Major Products Formed

    Reduction: The major product is N-(4-carbamoylphenyl)-3-aminobenzamide.

    Substitution: The products depend on the substituents introduced during the reaction.

    Hydrolysis: The products are 4-carbamoylbenzoic acid and 3-nitroaniline.

Scientific Research Applications

N-(4-carbamoylphenyl)-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-carbamoylphenyl)-3-nitrobenzamide is unique due to the presence of both a carbamoyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H11N3O4/c15-13(18)9-4-6-11(7-5-9)16-14(19)10-2-1-3-12(8-10)17(20)21/h1-8H,(H2,15,18)(H,16,19)

InChI Key

XBNNPAVXYFLWAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.